molecular formula C12H18N2O B4391873 N-(sec-butyl)-N'-(3-methylphenyl)urea

N-(sec-butyl)-N'-(3-methylphenyl)urea

Cat. No. B4391873
M. Wt: 206.28 g/mol
InChI Key: CTFKFWPZAPCZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N'-(3-methylphenyl)urea, commonly known as S-Metolachlor, is a selective herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. It belongs to the chloroacetanilide family of herbicides and is known for its preemergence and early postemergence activity against various broadleaf and grassy weeds.

Mechanism of Action

S-Metolachlor works by inhibiting the growth of weeds by interfering with their cellular processes. It is absorbed by the roots and shoots of the weed, where it inhibits the synthesis of fatty acids and proteins, leading to stunted growth and eventual death of the weed.
Biochemical and Physiological Effects:
S-Metolachlor has been shown to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can have adverse effects on aquatic organisms if it enters water bodies through runoff or spray drift. Studies have shown that S-Metolachlor can cause developmental abnormalities in fish and other aquatic organisms.

Advantages and Limitations for Lab Experiments

S-Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its preemergence and early postemergence activity make it an ideal herbicide for use in such experiments. However, its complex synthesis process and potential environmental impact make it challenging to work with in a laboratory setting.

Future Directions

There are several areas of research that could be explored in the future to further understand the properties and effects of S-Metolachlor. For example, more research could be done to study the impact of S-Metolachlor on soil health and microbial communities. Additionally, new synthesis methods could be developed to improve the yield and purity of S-Metolachlor. Finally, more research could be done to explore the potential use of S-Metolachlor in integrated weed management strategies.

Scientific Research Applications

S-Metolachlor has been extensively studied for its effectiveness in controlling weeds in various crops. Research has shown that it is highly effective against several common weed species, including pigweed, foxtail, and barnyardgrass. Its preemergence and early postemergence activity make it an ideal herbicide for use in crops that are prone to weed infestations.

properties

IUPAC Name

1-butan-2-yl-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-10(3)13-12(15)14-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFKFWPZAPCZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N'-(3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N'-(3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N'-(3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N'-(3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N'-(3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N'-(3-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.